6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride
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Overview
Description
6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxygen atom and a nitrogen atom within its spirocyclic framework, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride involves its interaction with specific molecular targets. The compound
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
6-oxa-9-azaspiro[3.6]decan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c10-7-3-8(4-7)5-9-1-2-11-6-8;/h7,9-10H,1-6H2;1H |
InChI Key |
PXQHQIJDTXCAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2(CC(C2)O)CN1.Cl |
Origin of Product |
United States |
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